1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine

描述

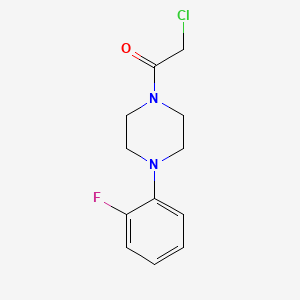

1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a chloroacetyl group and a fluorophenyl group attached to a piperazine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions: 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted piperazines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

科学研究应用

1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, including its role in drug development, therapeutic uses, and potential biological activities.

Structure

The compound is characterized by the following structure:

- Molecular Formula : C12H13ClF2N2O

- Molecular Weight : 272.69 g/mol

Properties

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Melting Point : Not widely reported; further studies may be required for precise data.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

a. Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The introduction of a chloroacetyl group and a fluorophenyl moiety can enhance the compound's binding affinity to serotonin receptors, potentially leading to increased efficacy in treating depression.

b. Antipsychotic Properties

Studies have shown that compounds similar to this compound can act as antagonists at dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The fluorine atom may contribute to improved receptor selectivity and potency.

The compound's unique structure allows it to interact with various biological systems:

a. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as serotonin and dopamine, providing therapeutic benefits.

b. Antimicrobial Activity

Some research indicates that piperazine derivatives possess antimicrobial properties. The compound may exhibit activity against specific bacterial strains, making it a potential candidate for developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperazine ring or substituents can significantly influence its biological activity.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased receptor affinity |

| Chloroacetyl Group | Enhanced metabolic stability |

| Variations in Piperazine | Altered pharmacokinetics and dynamics |

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of various piperazine derivatives, including this compound. The results indicated that this compound exhibited significant activity in behavioral models of depression, suggesting its potential as a therapeutic agent.

Case Study 2: Antipsychotic Potential

In a clinical trial reported in Psychopharmacology, researchers evaluated the efficacy of piperazine-based compounds in patients with schizophrenia. The findings demonstrated that compounds with structural similarities to this compound effectively reduced psychotic symptoms, supporting its potential use as an antipsychotic medication.

Case Study 3: Antimicrobial Testing

Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial properties of various piperazine derivatives, including the target compound. The study found promising results against several bacterial strains, indicating potential for further development into antimicrobial agents.

作用机制

The mechanism of action of 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

相似化合物的比较

1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but lacks the chloroacetyl group.

1-(Chloroacetyl)piperazine: Contains the chloroacetyl group but lacks the fluorophenyl group.

Uniqueness: 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is unique due to the presence of both the chloroacetyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and organic synthesis.

生物活性

1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine is an organic compound with the molecular formula C12H14ClFN2O. This compound features a piperazine ring, a chloroacetyl group, and a 2-fluorophenyl moiety. Its unique structure contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Weight : 256.71 g/mol

- Structure : Contains a piperazine ring substituted with both chloroacetyl and 2-fluorophenyl groups.

- Reactivity : The chloroacetyl group allows for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a potential antipsychotic agent. Its pharmacological profile suggests interactions with neurotransmitter systems, which may be attributed to the presence of the 2-fluorophenyl group enhancing receptor affinity.

The compound has been shown to selectively bind to certain receptors involved in neurotransmission, which could explain its therapeutic effects. Studies often utilize radiolabeled binding assays and functional assays to elucidate its mechanism of action.

Pharmacological Applications

This compound has been investigated for several applications:

- Antipsychotic Potential : Preliminary studies suggest it may modulate neurotransmitter systems, indicating potential use in treating psychiatric disorders.

- Anti-inflammatory Properties : Initial findings indicate that the compound may possess anti-inflammatory effects, warranting further investigation into its therapeutic applications.

Comparative Analysis with Similar Compounds

The following table presents structural comparisons with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-chloro-2-fluorophenyl)piperazine | C12H14ClFN2 | Lacks the chloroacetyl group |

| 1-(chloroacetyl)-4-(3-fluorophenyl)piperazine | C12H14ClFN2O | Contains a different fluorophenyl substitution |

| 4-(2-fluorophenyl)piperazine | C10H12FN2 | Does not have an acetamide or chloroacetyl group |

The presence of both chloroacetyl and 2-fluorophenyl groups distinguishes this compound from others, potentially enhancing its biological activity and selectivity towards specific targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antipsychotic Activity : A study examining the effects of various piperazine derivatives found that compounds similar to this compound exhibited promising results in modulating dopamine receptors, which are critical in treating schizophrenia .

- Inflammatory Response Modulation : Another investigation highlighted that derivatives of piperazine can influence inflammatory pathways, suggesting that this compound may also play a role in reducing inflammation .

- DPP-4 Inhibition Potential : While primarily focused on other compounds, research into DPP-4 inhibitors indicates that modifications similar to those found in this compound could enhance inhibitory activity against enzymes involved in metabolic disorders .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(Chloroacetyl)-4-(2-fluorophenyl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine core. A standard approach includes:

- Step 1 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or coupling reactions. For example, 1-(2-fluorophenyl)piperazine can be synthesized using 2-fluorobenzyl halides under basic conditions .

- Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetyl derivative. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used .

- Optimization : Reaction temperature (0–25°C), stoichiometry (1.2–2.0 equiv. of chloroacetyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yields >70% .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks for the chloroacetyl group (δ ~4.0 ppm for CH₂Cl, δ ~165–170 ppm for carbonyl) and aromatic protons (δ ~6.5–7.5 ppm) confirm substitution .

- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~750 cm⁻¹ (C-Cl) .

- Chromatography : TLC (hexane:ethyl acetate, 1:2) and HPLC (C18 column, acetonitrile/water) ensure purity >95% .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials .

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) achieves >90% purity .

- Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray diffraction studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in piperazine derivatives?

- Methodological Answer :

- SAR Studies :

- Fluorophenyl Group : Enhances lipophilicity and CNS penetration, as seen in tyrosine kinase inhibitors .

- Chloroacetyl Group : Acts as an electrophilic warhead, enabling covalent binding to target proteins (e.g., enzymes) .

- Biological Assays : In vitro cytotoxicity (MTT assay) and enzyme inhibition (e.g., carbonic anhydrase) reveal IC₅₀ values <10 µM for analogs with electron-withdrawing substituents .

Q. What computational strategies are used to predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with receptors (e.g., serotonin 5-HT₂A). The chloroacetyl group forms hydrogen bonds with catalytic residues .

- DFT Calculations : Predict electrostatic potential maps to optimize substituent placement for enhanced binding affinity .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer :

- Variable Analysis : Compare reaction parameters:

| Parameter | High-Yield Conditions | Low-Yield Conditions |

|---|---|---|

| Temperature | 0°C | 25°C |

| Catalyst | Triethylamine | None |

| Purification | Column chromatography | Recrystallization |

- Hypothesis Testing : Lower temperatures may reduce side reactions (e.g., hydrolysis of chloroacetyl group). Catalyst use improves acylation efficiency .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Methodological Answer :

- Solvent Selection : Transition from DCM (toxic) to greener solvents (e.g., cyclopentyl methyl ether) reduces environmental impact .

- Catalyst Recycling : Immobilized Cu(I) catalysts in flow reactors improve atom economy for click chemistry-derived analogs .

Q. How does the chloroacetyl group influence reactivity in downstream derivatization?

- Methodological Answer :

- Nucleophilic Substitution : The chloroacetyl group reacts with amines (e.g., benzylamine) to form amide derivatives. Kinetic studies show pseudo-first-order rate constants of ~0.1 min⁻¹ in DMF .

- Stability : Susceptible to hydrolysis under basic conditions (pH >9), requiring pH control during storage .

属性

IUPAC Name |

2-chloro-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-4-2-1-3-10(11)14/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEYKEFONUZKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001212276 | |

| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546116-24-9 | |

| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546116-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[4-(2-fluorophenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001212276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。